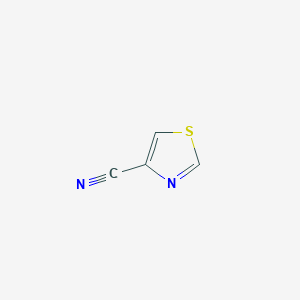

4-Cyanothiazole

Cat. No. B073293

Key on ui cas rn:

1452-15-9

M. Wt: 110.14 g/mol

InChI Key: PNAFRZGWUVQUKH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05310924

Procedure details

The product, thiabendazole, precipitated as it was formed in the reaction mixture. The reaction was monitored by gas chromatography and determined to be complete when the peaks corresponding to o-phenylenediamine and 4-cyanothiazole were negligible. The reaction mass was allowed to cool to 50° C. and 150 ml of 50° C. deionized water was added to thin the mixture before being vacuum filtered using a medium fritted glass filter. The solid product was washed four times with 300 ml portions of deionized water. The washed precipitate was dried overnight in a vacuum oven under 15-20" Hg and at a temperature of 80°-90° C. A total of 89.77 grams of thiabendazole were obtained which corresponds to an 89.3% yield. The color of dry thiabendazole was cream. High Performance Liquid Chromatography (HPLC) using a Hewlett-Packard Model 1090M showed that the purity was 98.77% (based on % area).

Name

Yield

89.3%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]([C:11]1[N:12]=[CH:13][S:14][CH:15]=1)#N>O>[CH:4]1[CH:5]=[CH:6][C:1]2[N:8]=[C:9]([C:11]3[N:12]=[CH:13][S:14][CH:15]=3)[NH:7][C:2]=2[CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)N)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=1N=CSC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product, thiabendazole, precipitated as it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed in the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

150 ml of 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid product was washed four times with 300 ml portions of deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The washed precipitate was dried overnight in a vacuum oven under 15-20" Hg and at a temperature of 80°-90° C

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1C=CC2=C(C1)NC(=N2)C3=CSC=N3

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 89.77 g | |

| YIELD: PERCENTYIELD | 89.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |